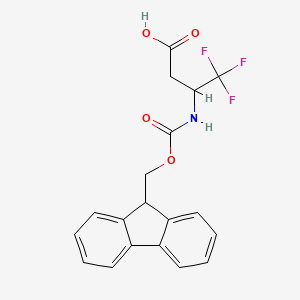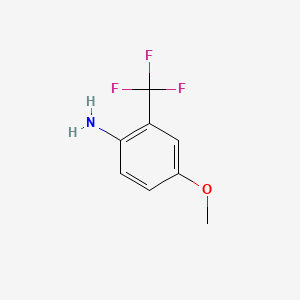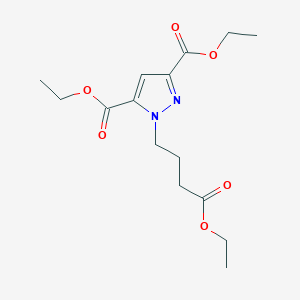
Fmoc-3-amino-4,4,4-trifluorobutyric acid
Overview
Description
Fmoc-3-amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid derivative commonly used in peptide synthesis and medicinal chemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used to protect the amino group during peptide synthesis. The trifluoromethyl group imparts unique chemical properties, making it a valuable building block in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-amino-4,4,4-trifluorobutyric acid typically involves the alkylation of a glycine Schiff base with trifluoroethyl iodide under basic conditions. The resultant product is then converted to the Fmoc-protected derivative. A common method employs a recyclable chiral auxiliary to form a Ni(II) complex with the glycine Schiff base, which is then alkylated with trifluoroethyl iodide. The alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the desired amino acid, which is subsequently Fmoc-protected .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The Fmoc group allows for coupling reactions in peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Reagents like carbodiimides (e.g., DCC) and bases (e.g., DIPEA) are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the amino acid, and peptide chains when used in peptide synthesis.
Scientific Research Applications
Fmoc-3-amino-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Fmoc-3-amino-4,4,4-trifluorobutyric acid involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group can enhance the metabolic stability of the compounds, while the Fmoc group facilitates peptide synthesis by protecting the amino group during coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being studied.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-3-amino-4-(4-trifluoromethylphenyl)-butyric acid
- Fmoc-3-amino-4-(3-fluoro-phenyl)-butyric acid
- Fmoc-3-amino-3-(3-bromo-phenyl)-propionic acid
- Fmoc-3-amino-3-(biphenyl)-propionic acid
Uniqueness
Fmoc-3-amino-4,4,4-trifluorobutyric acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and other bioactive molecules where these properties are desirable.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXAGGMJPEDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)
![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)



